2-Ethyl-4-methylfuran-3-carboxylic acid
Description
2-Ethyl-4-methylfuran-3-carboxylic acid is a furan-based carboxylic acid derivative with substituents at the 2- (ethyl) and 4- (methyl) positions of the heterocyclic ring. This compound is commercially available as a synthetic building block for pharmaceutical and agrochemical research, with applications in intermediate synthesis .
Properties
IUPAC Name |
2-ethyl-4-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-7(8(9)10)5(2)4-11-6/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUWFGIKJCXJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CO1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methylfuran-3-carboxylic acid typically involves the reaction of 2-ethylfuran with carbon dioxide under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and requires elevated temperatures and pressures to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process is designed to be scalable and cost-effective, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of 2-ethyl-4-methylfuran-3-methanol.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
2-Ethyl-4-methylfuran-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Aryltetrahydrofuran-3-carboxylic Acids (5a–5e)
- Structure : Tetrahydrofuran backbone with aryl groups at position 3 and a carboxylic acid at position 3.
- Synthesis : Synthesized via Baeyer-Villiger oxidation followed by formic acid elimination, yielding products in nearly quantitative yields using NaClO₂ oxidation .
- Key Differences :
- The tetrahydrofuran core (saturated ring) reduces aromaticity compared to the unsaturated furan in the target compound, affecting electronic properties and stability.
- Aryl substituents may enhance π-π stacking interactions in biological systems, unlike the aliphatic ethyl/methyl groups in the target compound.
2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid
- Structure : Furan ring with carboxylic acid at position 3, methyl (C4), propyl (C5), and a carboxyethyl side chain (C2).
- Key Differences: Additional substituents (propyl and carboxyethyl) increase steric hindrance and hydrophilicity compared to the simpler ethyl/methyl substitutions in the target compound.
- Applications: Not explicitly stated, but structural complexity suggests utility in specialized organic synthesis.
Ethyl 2-Formylfuran-3-carboxylate
4-Formylfuran-2-carboxylic Acid
- Structure : Furan ring with carboxylic acid (C2) and formyl (C4) groups.
- Key Differences :
- Applications: Limited to research due to incomplete toxicity profiling .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Pyrimidine ring with chloro (C2), methyl (C6), and carboxylic acid (C4) groups.
- Key Differences: Pyrimidine (six-membered, two nitrogen atoms) vs. furan (five-membered, oxygen atom) alters aromaticity, hydrogen-bonding capacity, and metabolic stability.
- Applications : Likely used in nucleoside analogs or kinase inhibitors.
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Alkyl groups (ethyl/methyl) enhance lipophilicity, favoring membrane permeability in drug candidates, while formyl or chloro groups increase reactivity and toxicity.
- Heterocycle Choice : Furan derivatives offer synthetic versatility, whereas pyrimidines provide nitrogen-based hydrogen bonding for target-specific interactions.
- Safety Considerations : 4-Formylfuran-2-carboxylic acid’s acute toxicity contrasts with the target compound’s commercial availability, suggesting safer handling for the latter .
Biological Activity
2-Ethyl-4-methylfuran-3-carboxylic acid is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a furan ring substituted with ethyl and methyl groups, which contribute to its chemical reactivity and biological properties. Its molecular formula is , and it possesses both carboxylic acid and furan functionalities, making it a versatile compound for various chemical reactions.
| Property | Value |
|---|---|
| Molecular Weight | 166.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| pKa | Not available |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It has been shown to act as an inhibitor or activator of various enzymes, influencing biochemical pathways such as inflammation and microbial growth inhibition. The exact molecular targets depend on the context of use, but preliminary studies suggest potential effects on inflammatory mediators and microbial enzymes.
Pharmacological Effects
Recent studies indicate that this compound exhibits anti-inflammatory and antimicrobial properties. In animal models, it has demonstrated efficacy in reducing edema, suggesting its potential application in treating inflammatory conditions .
Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of this compound, a dose of 20 mg/kg was administered to rats subjected to carrageenan-induced edema. Results indicated a significant reduction in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|
| 2-Methylfuran-3-carboxylic acid | Moderate | Weak |
| 2-Ethylfuran-3-carboxylic acid | Weak | Moderate |
| This compound | Strong | Strong |
This table illustrates that this compound may possess superior biological activity compared to its analogs, making it a candidate for further pharmacological exploration.
Research Applications
The compound is being investigated for various applications across different fields:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
